molecular formula C19H14N4OS2 B3005393 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide CAS No. 670273-99-1

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide

Cat. No.: B3005393
CAS No.: 670273-99-1
M. Wt: 378.47
InChI Key: XKYBQLMVXNUKEF-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide is a useful research compound. Its molecular formula is C19H14N4OS2 and its molecular weight is 378.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research has focused on synthesizing novel compounds with thiazole and thiadiazole fragments due to their considerable cytotoxicity and potential anticancer activity. These compounds, including variations with "N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylthio)acetamide," have shown significant activity against various cancer cell lines, such as colon, melanoma, and ovarian cancer, highlighting their therapeutic potential (Kovalenko et al., 2012).

Anticancer Activity

  • Several studies have reported the synthesis of novel quinoxaline derivatives, showing inhibitory action on cancer cell viability and proliferation, notably on HCT-116 and MCF-7 cancer cells. These findings suggest a promising avenue for the development of new anticancer agents based on the structural framework of "this compound" and its analogs (El Rayes et al., 2022).

Antimicrobial and Antiprotozoal Activities

  • The antimicrobial and antiprotozoal activities of newer quinoxaline-oxadiazole hybrids have been explored, demonstrating promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests the potential of these compounds in treating infectious diseases, further supporting the therapeutic versatility of compounds related to "this compound" (Patel et al., 2017).

Molecular Docking and SAR Analysis

  • Molecular modeling studies have been conducted to understand the binding interactions of these compounds with biological targets, identifying key residues and optimizing drug design for enhanced efficacy. This approach has been instrumental in developing inhibitors with potential therapeutic applications in cancer treatment (El Rayes et al., 2022).

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(23-26-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBQLMVXNUKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.